molecular formula C22H27NO8 B593855 Salvinorin A Carbamate

Salvinorin A Carbamate

Cat. No. B593855
M. Wt: 433.5 g/mol
InChI Key: FHTGZEVOZWRYEL-XOKLNVNFSA-N
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Description

Salvinorin A Carbamate is a derivative of Salvinorin A, a neoclerodane diterpene isolated from the leaves of the Mexican medicinal plant Salvia divinorum. Salvinorin A is known for its potent and highly selective kappa opioid receptor agonist properties, making it a subject of interest for its psychoactive effects and potential therapeutic applications . This compound is synthesized to explore modifications that may enhance or alter the biological activity of the parent compound.

Scientific Research Applications

Salvinorin A Carbamate has several scientific research applications, including:

Mechanism of Action

Salvinorin A Carbamate exerts its effects primarily through its interaction with the kappa opioid receptor. As a kappa opioid receptor agonist, it binds to the receptor and activates it, leading to a cascade of intracellular signaling events. This activation can modulate neurotransmitter release and influence various physiological and psychological processes. The exact molecular targets and pathways involved include the inhibition of adenylyl cyclase, activation of mitogen-activated protein kinases, and modulation of ion channel activity .

Similar Compounds:

Uniqueness: this compound is unique due to its structural modification, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound. This modification can potentially enhance its selectivity, potency, and therapeutic profile, making it a valuable compound for further research and development.

Future Directions

Salvinorin A and its derivatives, including Salvinorin A Carbamate, have shown promise in various therapeutic applications, particularly in the treatment of neurological diseases . Future directions might include molecular modification of the drug to improve its safety and therapeutic potential .

Biochemical Analysis

Biochemical Properties

Salvinorin A Carbamate interacts with the κ-opioid receptor (KOR) in the brain . It has been shown to be a potent agonist at cloned opioid receptors expressed in human embryonic kidney-293 cells and at native opioid receptors expressed in guinea pig brain .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It is a potent opioid agonist at cloned opioid receptors expressed in human embryonic kidney-293 cells and at native opioid receptors expressed in guinea pig brain . It also influences cell function by enhancing the binding of [35 S]GTPγS .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the κ-opioid receptor (KOR). It is a potent and selective agonist for this receptor . It does not have significant activity against a battery of 50 receptors, transporters, and ion channels .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For example, in mice, the sedative and postural effects of Salvinorin A were observed to be transient, with a rapid onset and short duration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in mice, dose-dependent sedative and postural effects were observed .

Metabolic Pathways

This compound is involved in specific metabolic pathways. It is rapidly metabolized via ester hydrolysis at the 2-acetoxy moiety by blood esterases .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is rapidly distributed, with accumulation in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Salvinorin A Carbamate typically involves the carbamation of Salvinorin A. This process can be achieved by reacting Salvinorin A with a suitable isocyanate under mild conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard chromatographic techniques .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and scalability. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Salvinorin A Carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents like dimethyl sulfoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

properties

IUPAC Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-carbamoyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO8/c1-21-6-4-12-19(26)30-15(11-5-7-29-10-11)9-22(12,2)17(21)16(24)14(31-20(23)27)8-13(21)18(25)28-3/h5,7,10,12-15,17H,4,6,8-9H2,1-3H3,(H2,23,27)/t12-,13-,14-,15-,17-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTGZEVOZWRYEL-XOKLNVNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC(=O)N)C)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OC(=O)N)C)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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